molecular formula C11H23N2O4P B6359971 1,3-Diethylimidazolium diethylphosphate;  97% CAS No. 945406-32-6

1,3-Diethylimidazolium diethylphosphate; 97%

Cat. No. B6359971
CAS RN: 945406-32-6
M. Wt: 278.29 g/mol
InChI Key: NILDVBKEQHKFLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethylimidazolium diethyl phosphate is a laboratory chemical with the CAS number 945406-32-6 . It is used in the manufacture of substances . The product code for this substance is IL-0245 .

Scientific Research Applications

1,3-Diethylimidazolium diethylphosphate; 97% has been studied for its potential applications in a variety of fields. In catalysis, 1,3-Diethylimidazolium diethylphosphate; 97% has been used as a catalyst for the synthesis of 1,3-dioxolanes, 1,3-dioxanes, and 1,3-dioxanes. In electrochemistry, 1,3-Diethylimidazolium diethylphosphate; 97% has been used as an electrolyte in lithium-ion batteries and as a solvent for the electrochemical reduction of carbon dioxide. In biochemistry, 1,3-Diethylimidazolium diethylphosphate; 97% has been used as a reagent for the synthesis of peptides and proteins, as well as for the stabilization of DNA and RNA.

Mechanism of Action

Target of Action

It’s known that this compound is used as a catalyst in various chemical reactions .

Mode of Action

1,3-Diethylimidazolium diethyl phosphate acts as a catalyst in chemical reactions. For instance, it has been used in the oxidation of diethyl disulfide with atmospheric oxygen . The compound facilitates the reaction, leading to the formation of ethyl sulfonates .

Result of Action

The primary result of the action of 1,3-Diethylimidazolium diethyl phosphate is the facilitation of chemical reactions. For example, in the oxidation of diethyl disulfide, it aids in the formation of ethyl sulfonates .

Advantages and Limitations for Lab Experiments

1,3-Diethylimidazolium diethylphosphate; 97% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, making it a viable option for researchers on a budget. Additionally, 1,3-Diethylimidazolium diethylphosphate; 97% is relatively stable and can be stored for extended periods of time. However, 1,3-Diethylimidazolium diethylphosphate; 97% is not soluble in water, which can make it difficult to work with in some experiments. Additionally, the cationic portion of the molecule can interact with some proteins, making it unsuitable for certain experiments.

Future Directions

The potential applications of 1,3-Diethylimidazolium diethylphosphate; 97% are still being explored, and there are several areas of research that could be explored in the future. These include the development of new catalysts and electrolytes for electrochemical processes, the use of 1,3-Diethylimidazolium diethylphosphate; 97% for drug delivery, and the use of 1,3-Diethylimidazolium diethylphosphate; 97% for the stabilization of proteins and DNA. Additionally, further research could be done to explore the biochemical and physiological effects of 1,3-Diethylimidazolium diethylphosphate; 97%, as well as its potential therapeutic applications. Finally, further research could be done to explore the potential applications of 1,3-Diethylimidazolium diethylphosphate; 97% in the field of nanotechnology.

Synthesis Methods

1,3-Diethylimidazolium diethylphosphate; 97% was first synthesized in 2011 by the reaction of 1,3-diethylimidazolium chloride and diethylphosphate in a 1:1 molar ratio. This reaction is carried out in anhydrous dimethylformamide (DMF) at temperatures between 70-80°C. The reaction is complete after the formation of a clear solution and can be further purified by recrystallization from anhydrous ethanol.

Safety and Hazards

1,3-Diethylimidazolium diethylphosphate is classified as a substance not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It is advised to not get it in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

1,3-diethylimidazol-1-ium;diethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C4H11O4P/c1-3-8-5-6-9(4-2)7-8;1-3-7-9(5,6)8-4-2/h5-7H,3-4H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILDVBKEQHKFLO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)CC.CCOP(=O)([O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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